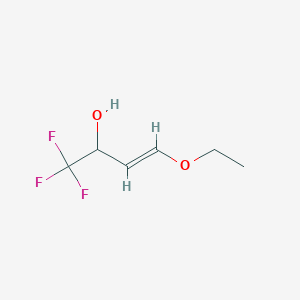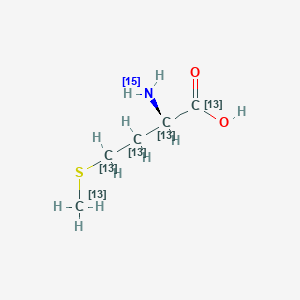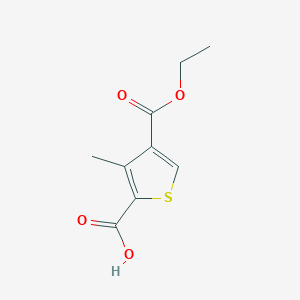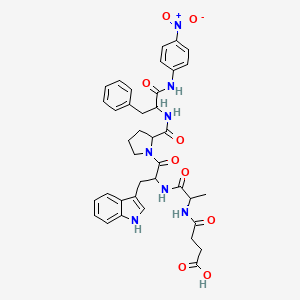
Dimethyldicyclopentadienylzirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(cyclopentadienyl)dimethylzirconium(IV): , also known as dimethyldicyclopentadienylzirconium, is an organometallic compound with the formula (C₅H₅)₂Zr(CH₃)₂. It is a white crystalline solid that is sensitive to air and moisture. This compound is widely used as a catalyst in various chemical reactions, particularly in polymerization processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)dimethylzirconium(IV) can be synthesized through the reaction of zirconium tetrachloride with cyclopentadienyl sodium, followed by the addition of methyl lithium. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis .
Industrial Production Methods: In industrial settings, the production of bis(cyclopentadienyl)dimethylzirconium(IV) involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is usually stored under an inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(cyclopentadienyl)dimethylzirconium(IV) can undergo oxidation reactions to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The compound can participate in substitution reactions where the methyl groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen or other reducing agents.
Substitution: Various ligands such as halides or alkyl groups.
Major Products Formed:
Oxidation: Zirconium oxides.
Reduction: Lower oxidation state zirconium compounds.
Substitution: New organometallic compounds with different ligands.
Scientific Research Applications
Chemistry: Bis(cyclopentadienyl)dimethylzirconium(IV) is used as a catalyst in cationic ring-opening polymerization reactions, Markovnikov-selective intermolecular hydrothiolation of terminal alkynes, and Ziegler-Natta polymerizations of alkenes .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s catalytic properties are utilized in the synthesis of biologically active molecules .
Industry: In the industrial sector, bis(cyclopentadienyl)dimethylzirconium(IV) is employed in the production of polymers and other advanced materials. Its role as a catalyst in various polymerization processes is particularly valuable .
Mechanism of Action
The mechanism by which bis(cyclopentadienyl)dimethylzirconium(IV) exerts its catalytic effects involves the activation of monomers through coordination to the zirconium center. This activation facilitates the polymerization process by allowing the monomers to react more readily. The molecular targets and pathways involved include the coordination of alkenes and alkynes to the zirconium center, followed by insertion into the zirconium-carbon bonds .
Comparison with Similar Compounds
- Bis(cyclopentadienyl)zirconium(IV) dichloride
- Bis(cyclopentadienyl)titanium(IV) dichloride
- Bis(cyclopentadienyl)hafnium(IV) dichloride
Comparison: Bis(cyclopentadienyl)dimethylzirconium(IV) is unique in its ability to catalyze specific polymerization reactions with high selectivity. Compared to bis(cyclopentadienyl)zirconium(IV) dichloride, it offers different reactivity due to the presence of methyl groups instead of chloride ligands. This difference in ligands affects the compound’s solubility, stability, and catalytic properties .
Properties
Molecular Formula |
C12H16Zr |
|---|---|
Molecular Weight |
251.48 g/mol |
InChI |
InChI=1S/2C5H5.2CH3.Zr/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q;;2*-1;+2 |
InChI Key |
YELZZAOXEVIRFG-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Zr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


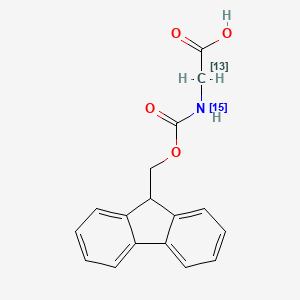
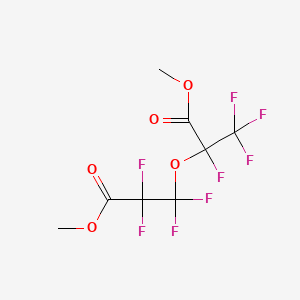
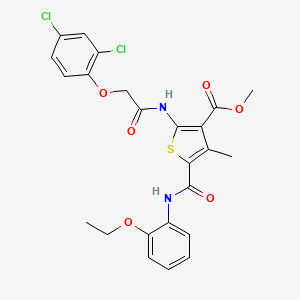

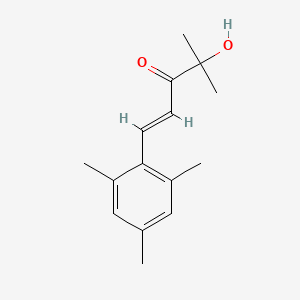
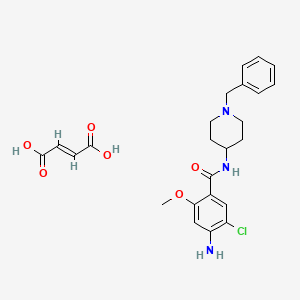
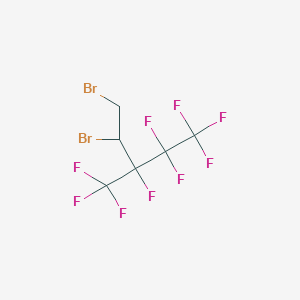
![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)
